![molecular formula C17H18N4O5 B12904611 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 919482-02-3](/img/structure/B12904611.png)
7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, nitro, morpholinopropoxy, and carbonitrile groups.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves multiple steps, typically starting with the quinoline core. The synthetic route often includes nitration, hydrolysis, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinoline derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile include other quinoline derivatives, such as:
Gefitinib: Used to treat lung cancer by targeting mutant proteins in malignant cells.
Erlotinib: Another quinoline derivative with similar applications in cancer treatment.
The uniqueness of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
919482-02-3 |
|---|---|
Molekularformel |
C17H18N4O5 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
7-(3-morpholin-4-ylpropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O5/c18-10-12-11-19-14-9-16(15(21(23)24)8-13(14)17(12)22)26-5-1-2-20-3-6-25-7-4-20/h8-9,11H,1-7H2,(H,19,22) |
InChI-Schlüssel |
ZJDPUIAHFIJLHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)NC=C(C3=O)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
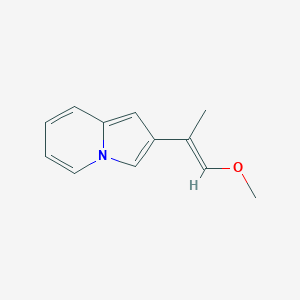



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
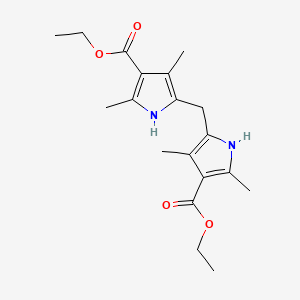
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
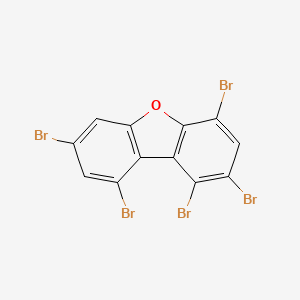

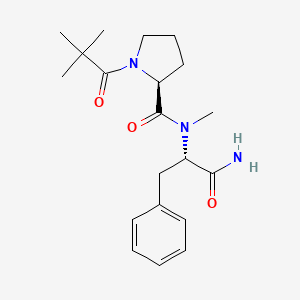
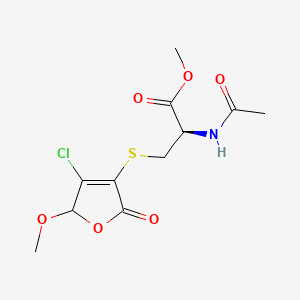
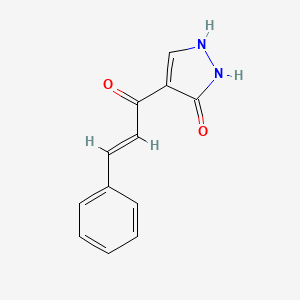
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
